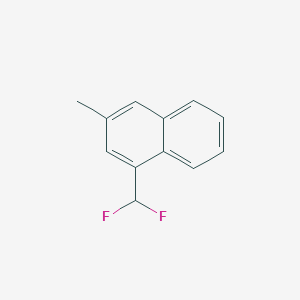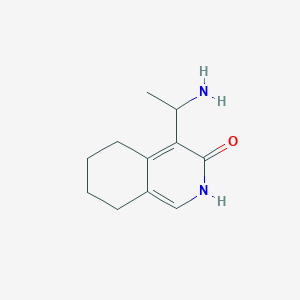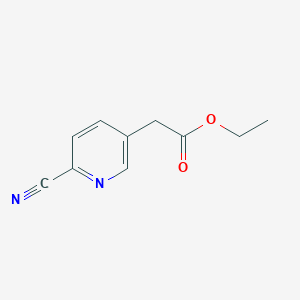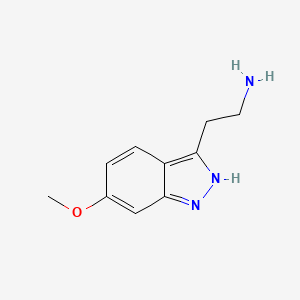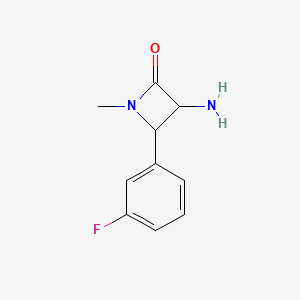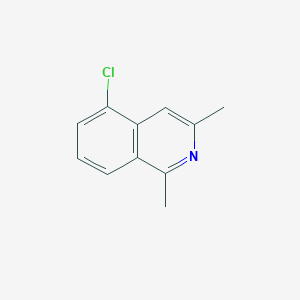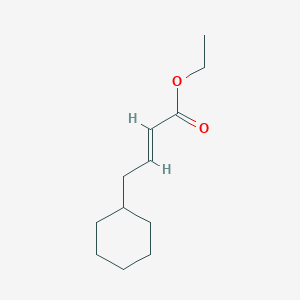
Ethyl 4-cyclohexylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyclohexylbut-2-enoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from the reaction between 4-cyclohexylbut-2-enoic acid and ethanol. This compound is known for its unique structural features, which include a cyclohexyl ring and an unsaturated ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexylbut-2-enoate can be synthesized through the esterification of 4-cyclohexylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-cyclohexylbut-2-enoate undergoes various chemical reactions, including:
Hydrogenation: The double bond in the ester can be hydrogenated to form ethyl 4-cyclohexylbutanoate.
Hydrolysis: The ester can be hydrolyzed in the presence of a base or acid to yield 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used under hydrogen gas.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Hydrogenation: Ethyl 4-cyclohexylbutanoate.
Hydrolysis: 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclohexylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyclohexylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release 4-cyclohexylbut-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 4-cyclohexylbut-2-enoate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of a cyclohexyl ring and an unsaturated bond, which impart distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the manufacture of perfumes and flavorings.
Ethyl butanoate: Known for its fruity odor and used in flavoring and fragrance industries.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
ethyl (E)-4-cyclohexylbut-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,10-11H,2-5,7-9H2,1H3/b10-6+ |
Clave InChI |
UBQURJQQSZSBQB-UXBLZVDNSA-N |
SMILES isomérico |
CCOC(=O)/C=C/CC1CCCCC1 |
SMILES canónico |
CCOC(=O)C=CCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



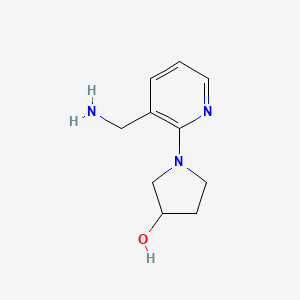
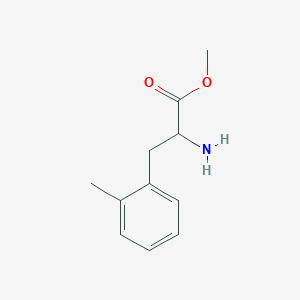

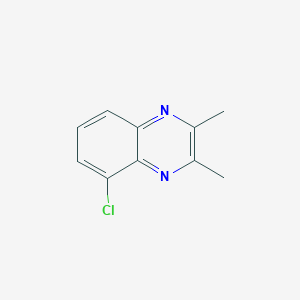
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
